

3-Chloro-triazolo[4,3-b]pyridazine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
Cat. No.:	B1586798

[Get Quote](#)

An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine is a fused heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. Its rigid, nitrogen-rich scaffold serves as a versatile building block for the synthesis of a wide array of biologically active molecules. The presence of a reactive chlorine atom on the pyridazine ring provides a crucial handle for synthetic modification, enabling the exploration of chemical space and the development of targeted therapeutics. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel kinase inhibitors and other potential therapeutic agents. The triazolo[4,3-b]pyridazine core is a recognized pharmacophore, and its derivatives have been investigated for various pharmacological activities, including antimicrobial and antitumor effects.[2][4]

Core Physicochemical and Structural Data

The fundamental properties of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine are summarized below, providing essential information for its handling, characterization, and use in synthetic chemistry.

Property	Value	Source(s)
CAS Number	33050-36-1	[1] [5] [6]
Molecular Formula	C ₅ H ₃ CIN ₄	[5] [6]
Molecular Weight	154.56 g/mol	[5] [6]
IUPAC Name	3-chloro-[1][2][3]triazolo[4,3-b]pyridazine	[1]
Density	1.7±0.1 g/cm ³	[5]
LogP	1.19	[5]
Storage Condition	2-8°C, under inert gas	[5] [7]

Synthesis and Mechanistic Insight

The synthesis of 3-Chloro-[[1](#)][[2](#)][[3](#)]triazolo[4,3-b]pyridazine is most commonly achieved through the chlorination of its corresponding hydroxyl precursor,[[1](#)][[2](#)][[3](#)]triazolo[4,3-b]pyridazin-3(2H)-one. This transformation is a critical step that installs the reactive chlorine handle.

Synthetic Pathway

A prevalent method involves the treatment of[[1](#)][[2](#)][[3](#)]triazolo[4,3-b]pyridazin-3(2H)-one with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃).[\[8\]](#) The reaction proceeds by converting the hydroxyl group of the pyridazinone tautomer into a better leaving group, which is subsequently displaced by a chloride ion.

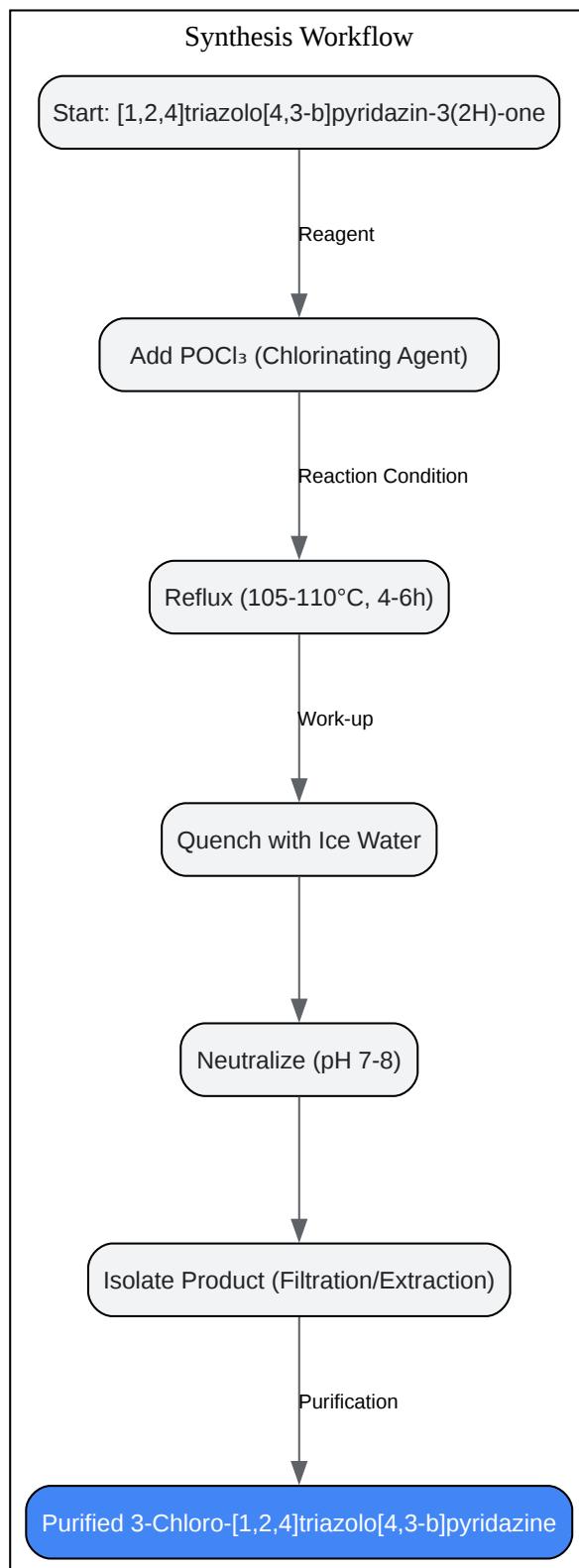
Experimental Protocol: Synthesis via Chlorination

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend[[1](#)][[2](#)][[3](#)]triazolo[4,3-b]pyridazin-3(2H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
- Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Work-up:** After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl_3 .
- **Neutralization & Extraction:** Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. The product often precipitates as a solid.
- **Isolation:** Collect the solid product by vacuum filtration. If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
- **Purification:** Wash the collected solid with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine from its pyridazinone precursor.



[Click to download full resolution via product page](#)

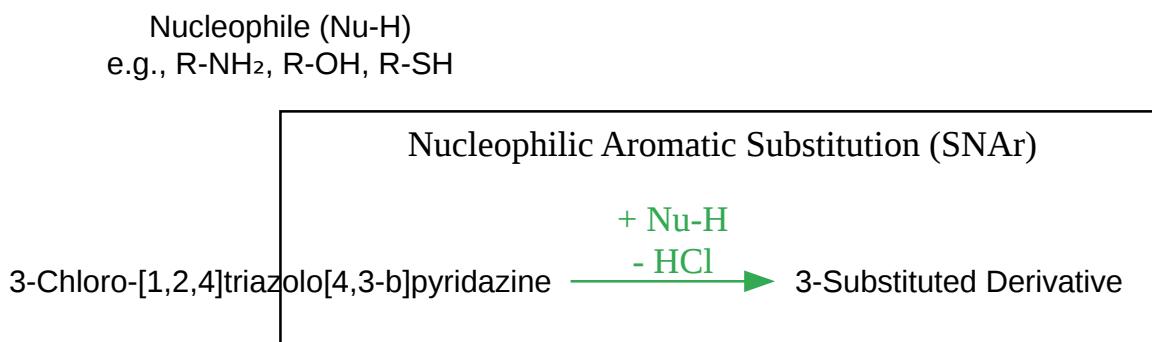
Caption: Workflow for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Chemical Reactivity and Derivatization

The synthetic utility of 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine stems primarily from the reactivity of the C3-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups and the construction of diverse chemical libraries.[2]

The electron-withdrawing nature of the fused triazole ring and the pyridazine nitrogen atoms activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in drug discovery, enabling the synthesis of derivatives with tailored pharmacological profiles.[2][9]

Key Reactivity Diagram: Nucleophilic Substitution



[Click to download full resolution via product page](#)

Caption: Key reaction pathway for derivatizing the triazolopyridazine core.

Spectroscopic Characterization

Confirmation of the structure and assessment of purity for 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine and its derivatives rely on standard spectroscopic techniques.

- ¹H NMR: The proton NMR spectrum is relatively simple, showing characteristic signals for the protons on the pyridazine ring. The chemical shifts and coupling constants are diagnostic for the substitution pattern.

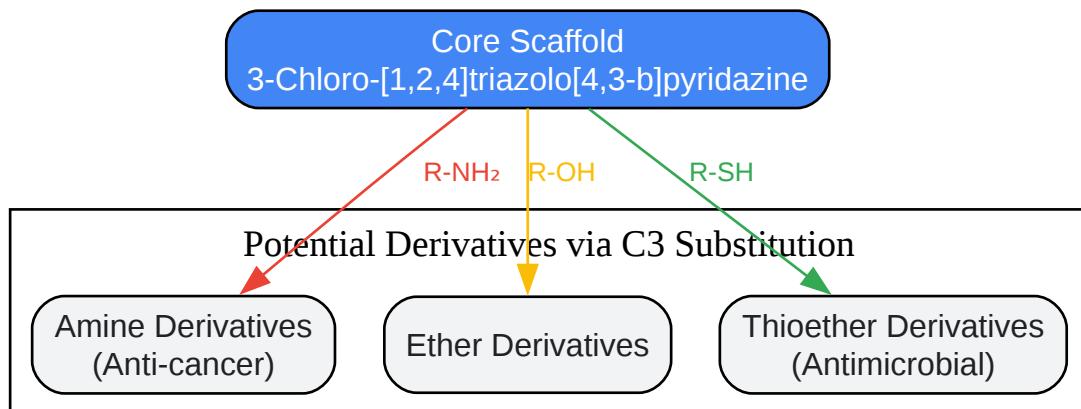
- ^{13}C NMR: The carbon spectrum provides information on all carbon atoms in the molecule, including the key signal for the carbon atom bearing the chlorine.
- Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight. The presence of chlorine results in a characteristic isotopic pattern (M^+ and M^+2 peaks in an approximate 3:1 ratio), which is a definitive indicator of its presence.[10]

Applications in Medicinal Chemistry and Drug Discovery

The triazolo[4,3-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in compounds targeting various biological pathways. The 3-chloro derivative is a pivotal starting material for accessing these compounds.

- Kinase Inhibition: Many derivatives have been synthesized and evaluated as inhibitors of protein kinases, which are critical targets in oncology. Specifically, this scaffold has been instrumental in developing potent and selective inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer cell proliferation and survival.[11][12][13]
- Antimicrobial Agents: The fused heterocyclic system has also been explored for its potential antimicrobial properties, with various derivatives showing activity against different bacterial strains.[4]
- Other Therapeutic Areas: The versatility of the scaffold has led to its investigation in other areas, including the development of anxiolytics and anticonvulsants.[4]

Scaffold Diversification Diagram



[Click to download full resolution via product page](#)

Caption: Diversification points of the core scaffold for drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

- Hazard Identification: The compound is classified as an irritant (Xi).[5] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It can also be harmful if swallowed (H302).[14][15]
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
- Handling: Avoid inhalation of dust and contact with skin and eyes.[18] Use non-sparking tools and prevent the formation of dust and aerosols.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7] Recommended storage is at 2-8°C.[5]

References

- Chemsoc. CAS#:33050-36-1 | 3-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.
- PubChem. 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine.

- Semantic Scholar. Reactivity of triazolo- and tetrazolopyridazines.
- Lookchem. Cas 2942-32-7,6-chloropyrido[2,3-d][1][2][3]triazolo[4,3-b]pyridazine.
- MDPI. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines.
- RSC Publishing. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
- NIH. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity.
- NIH. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors.
- NIH. Discovery of Triazolo-pyridazine-/pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
- MDPI. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines.
- Preprints.org. Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives.
- Beilstein Journal of Organic Chemistry. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
- PMC. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
- MDPI. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.
- Google Patents. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Page loading... [wap.guidechem.com]
- 2. Buy 3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine | 263401-62-3 [smolecule.com]
- 3. 3-chloro[1,2,4]triazolo[4,3-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]

- 5. CAS#:33050-36-1 | 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | ChemsrC [chemsrc.com]
- 6. 3-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | 33050-36-1 | IBA05036 [biosynth.com]
- 7. 3-chloro[1,2,4]triazolo[4,3-b]pyridazine CAS#: 33050-36-1 [m.chemicalbook.com]
- 8. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cas 2942-32-7,6-chloropyrido[2,3-d][1,2,4]triazolo[4,3-b]pyridazine | lookchem [lookchem.com]
- 10. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 11. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3CIN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. echemi.com [echemi.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [3-Chloro-triazolo[4,3-b]pyridazine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586798#3-chloro-triazolo-4-3-b-pyridazine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com